EBI-1051
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Overview
Description
EBI-1051 is a potent, and selective inhibitor of MEK1.
Scientific Research Applications
Discovery and Pharmacology of EBI-1051
EBI-1051 is identified as a novel and orally efficacious MEK inhibitor with a benzofuran scaffold. This compound emerged from scaffold hopping based on known clinical compounds. EBI-1051 demonstrated excellent in vivo efficacy in colo-205 tumor xenograft models in mouse and is suitable for pre-clinical development studies for the treatment of melanoma and MEK-associated cancers. It showed superior potency in some cancer cell lines compared to AZD6244 (Lu et al., 2017).
Role of EBI Databases in Bioinformatics
Several studies highlight the European Bioinformatics Institute's (EBI) significant contributions to bioinformatics, which indirectly relate to the research and development of compounds like EBI-1051. EBI's databases and tools have evolved to meet the changing needs of molecular biologists. This evolution includes launching new databases covering protein-protein interactions (IntAct), pathways (Reactome), and small molecules (ChEBI), which are crucial in understanding the mechanisms of new drugs (Brooksbank et al., 2004). Additionally, EBI's role in empowering cooperation in response to global health crises, like the COVID-19 pandemic, underlines its importance in medical and pharmaceutical research (Cantelli et al., 2020).
Applications of Electron Beam Irradiation (EBI)
While not directly related to EBI-1051, it's noteworthy to mention the applications of electron beam irradiation (EBI) in food decontamination and preservation, which represents a different facet of scientific research. EBI is a novel technology that uses low-dose ionizing radiation for treating crops or food to eliminate microbial contamination, extending shelf life and maintaining food quality. It's a low-cost, environmentally friendly, and effective alternative to traditional thermal decontamination technologies (Lung et al., 2015).
properties
CAS RN |
1801896-05-8 |
---|---|
Product Name |
EBI-1051 |
Molecular Formula |
C18H15F2IN2O5 |
Molecular Weight |
504.23 |
IUPAC Name |
N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
InChI Key |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EBI1051; EBI 1051; EBI-1051 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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